molecular formula C14H16N2OS B11627186 Diethyl-thiocarbamic acid quinolin-8-yl ester

Diethyl-thiocarbamic acid quinolin-8-yl ester

Cat. No.: B11627186
M. Wt: 260.36 g/mol
InChI Key: FVKDPEMETBULSK-UHFFFAOYSA-N
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Description

N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE: is an organic compound that features a quinoline ring system. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE typically involves the reaction of quinoline-8-thiol with N,N-diethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Chemistry: In chemistry, N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding .

Medicine: Medicinally, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE may be explored for similar therapeutic applications .

Industry: Industrially, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE is unique due to the presence of both the diethylformamide and quinoline moieties. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

S-quinolin-8-yl N,N-diethylcarbamothioate

InChI

InChI=1S/C14H16N2OS/c1-3-16(4-2)14(17)18-12-9-5-7-11-8-6-10-15-13(11)12/h5-10H,3-4H2,1-2H3

InChI Key

FVKDPEMETBULSK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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